molecular formula C11H8BrNO3 B11841741 6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 55572-46-8

6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B11841741
CAS No.: 55572-46-8
M. Wt: 282.09 g/mol
InChI Key: NRBKSDOXPXOZEJ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, offers opportunities for research and application in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Shares the bromine substitution but lacks the hydroxyl and carboxylic acid groups.

    3-Hydroxy-2-methylquinoline: Lacks the bromine and carboxylic acid groups.

    2-Methylquinoline-4-carboxylic acid: Lacks the bromine and hydroxyl groups.

Properties

CAS No.

55572-46-8

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

6-bromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-5-10(14)9(11(15)16)7-4-6(12)2-3-8(7)13-5/h2-4,14H,1H3,(H,15,16)

InChI Key

NRBKSDOXPXOZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)O

Origin of Product

United States

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